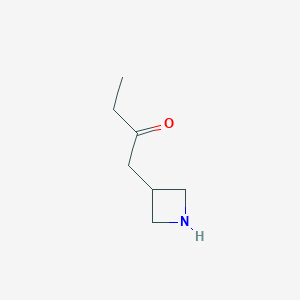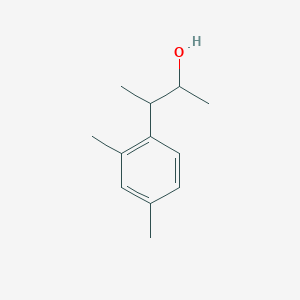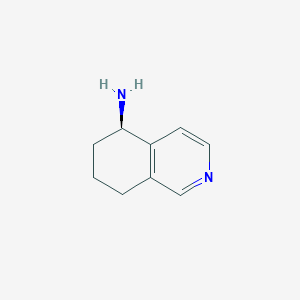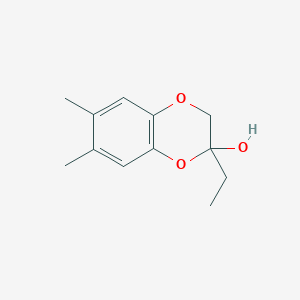
1-(Azetidin-3-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-azetidinylbutan-2-one , is a chemical compound with the molecular formula C₇H₁₃NO. Its molecular weight is 127.18 g/mol. This compound features a four-membered azetidine ring fused to a butanone moiety. The azetidine ring imparts unique properties to this compound, making it interesting for various applications .
Métodos De Preparación
a. Synthetic Routes: Several synthetic routes exist for the preparation of 1-(Azetidin-3-yl)butan-2-one. One notable method involves the reaction of 3-methylpyridine with ethyl pivalate, followed by hydroxylamine hydrochloride and substituted benzoic acid. The process includes addition, oximization, and esterification reactions, yielding the compound with moderate reaction conditions and high yield .
b. Industrial Production: While specific industrial production methods may vary, the synthesis typically involves scalable processes based on the established synthetic routes. Optimization for large-scale production ensures efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
1-(Azetidin-3-yl)butan-2-one participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of different functional groups.
Reduction: Reduction processes may yield corresponding alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine nitrogen or the carbonyl carbon.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) play crucial roles in these reactions.
Aplicaciones Científicas De Investigación
1-(Azetidin-3-yl)butan-2-one finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations focus on its potential as a drug candidate or pharmacophore.
Industry: It may be used in the production of specialty chemicals or pharmaceutical intermediates.
Mecanismo De Acción
The exact mechanism by which 1-(Azetidin-3-yl)butan-2-one exerts its effects depends on its specific application. It could involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While 1-(Azetidin-3-yl)butan-2-one is unique due to its azetidine ring, similar compounds include other β-ketoesters, pyridine derivatives, and small cyclic ketones. Highlighting its distinct features can provide insights into its potential advantages.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
1-(azetidin-3-yl)butan-2-one |
InChI |
InChI=1S/C7H13NO/c1-2-7(9)3-6-4-8-5-6/h6,8H,2-5H2,1H3 |
Clave InChI |
FVRZDMOZHDCHNF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)



![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)
![1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13203712.png)


methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13203731.png)
![1-[(2-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13203736.png)
![[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13203737.png)
![3-[(2-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13203739.png)
![7-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13203746.png)

